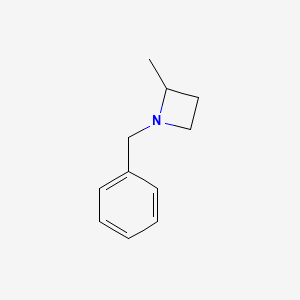![molecular formula C16H26BrNO2 B6352085 N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95% CAS No. 1609407-37-5](/img/structure/B6352085.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide is a chemical compound with the CAS Number: 1609407-37-5 . It has a molecular weight of 344.29 . The compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO2.BrH/c1-18-15-9-8-13 (12-16 (15)19-2)10-11-17-14-6-4-3-5-7-14;/h8-9,12,14,17H,3-7,10-11H2,1-2H3;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Research on compounds similar to N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide often focuses on their synthesis and chemical properties. For instance, studies on β-O-4 type lignin model compounds, which include dimethoxyphenyl units, reveal insights into the acidolysis mechanisms crucial for understanding lignin degradation and utilization. These findings are significant for developing sustainable chemical processes and materials (Yokoyama, 2015).
Pharmaceutical Applications
While direct mentions of N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide's applications in pharmaceuticals are not available, compounds with similar structures have been reviewed for their medicinal properties. For example, ambroxol, a mucoactive agent with a brominated cyclohexanamine structure, demonstrates significant benefits in treating respiratory diseases, highlighting the therapeutic potential of structurally related compounds (Kantar et al., 2020).
Environmental and Toxicological Studies
Environmental research on compounds with dimethoxyphenyl and cyclohexanamine components includes their degradation and toxicity profiles. Studies on the microbial degradation of aryloxyphenoxy-propionate herbicides, which share structural similarities, offer insights into bioremediation strategies and environmental safety assessments (Zhou et al., 2018).
Materials Science and Engineering
In materials science, the electrochemical properties of related compounds are explored for applications in surface finishing and energy storage technologies. Research utilizing haloaluminate room-temperature ionic liquids, potentially akin to the reactivity context of N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide, underscores the evolving role of such compounds in advanced materials engineering (Tsuda et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14;/h8-9,12,14,17H,3-7,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDSQAXKIUEBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCCCC2)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

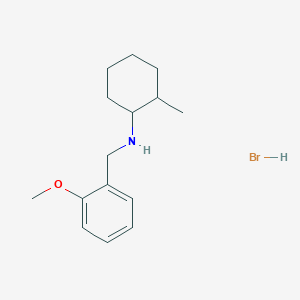

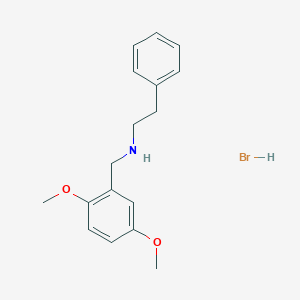

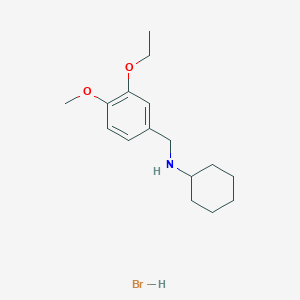

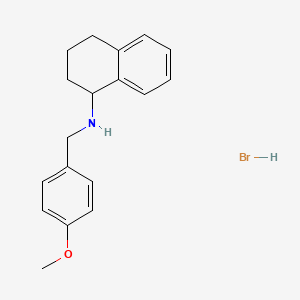
amine hydrobromide; 95%](/img/structure/B6352068.png)
amine hydrobromide; 95%](/img/structure/B6352077.png)


